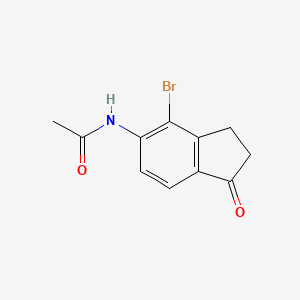

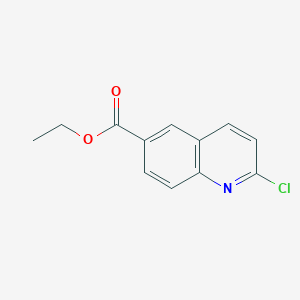

N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

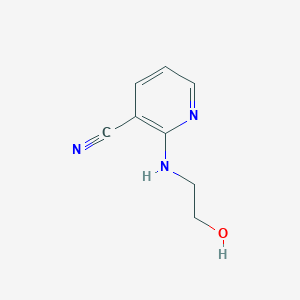

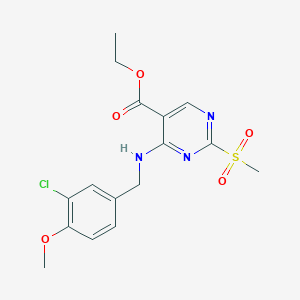

“N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of this compound can be achieved through the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate . The reaction involves heating the hydrazine with hydrazine hydrate in the presence of a strong base, usually at elevated temperatures in high boiling point solvents .Molecular Structure Analysis

The molecular structure of this compound is slightly twisted . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Wolff–Kishner reduction, which is a reaction for the entire deoxygenation of carbonyl compounds . This reaction reduces carbonyl groups to methylene groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of CHNO, an average mass of 175.227 Da, and a monoisotopic mass of 175.099716 Da . It also has a density of 1.2±0.1 g/cm3 .Applications De Recherche Scientifique

Anticancer Activity

- N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide derivatives have been studied for their potential anticancer activity. For instance, certain derivatives showed significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).

Antimicrobial and Hemolytic Activity

- Some derivatives of N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide have been synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds were found to be active against selected microbial species and exhibited varying degrees of cytotoxicity (Gul et al., 2017).

Anticonvulsant and Antidepressant Activity

- Research has also explored the anticonvulsant and antidepressant activities of 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives. Certain compounds in this category have shown promise in reducing immobility times in behavioral despair tests in mice, indicating potential antidepressant effects (Xie et al., 2013).

Synthesis and Structural Analysis

- The synthesis and structural elucidation of various derivatives have been a focus of study. For example, the synthesis of cyclic analogs and their structural characterization have provided insights into their chemical properties and potential applications (Lap & Williams, 1976).

Other Pharmacological Activities

- Derivatives of N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide have been investigated for various pharmacological activities, including analgesic and anti-inflammatory effects. These studies have led to the identification of compounds with significant biological activities in comparison to standard drugs (Rajveer et al., 2010).

Propriétés

IUPAC Name |

N-(4-bromo-1-oxo-2,3-dihydroinden-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6(14)13-9-4-2-7-8(11(9)12)3-5-10(7)15/h2,4H,3,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPOZCKGQSEONF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C=C1)C(=O)CC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591829 |

Source

|

| Record name | N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |

CAS RN |

429682-68-8 |

Source

|

| Record name | N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)